methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride
Description
Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride (CAS: see product listings ) is a chiral piperazine derivative with a methyl ester functional group. Its structure features a (2S)-configured piperazine ring directly linked to an acetate moiety, which is esterified with methanol and stabilized as a dihydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor-targeted therapies due to the pharmacophoric significance of piperazine scaffolds .
Properties
Molecular Formula |
C7H16Cl2N2O2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
BAKVEPAYECKEHR-ILKKLZGPSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CNCCN1.Cl.Cl |
Canonical SMILES |
COC(=O)CC1CNCCN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Hydrolysis of Methyl Ester via Base or Acid Catalysis
One established method involves the hydrolysis of a methyl ester precursor, methyl 2-[2-(4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl)ethoxy]acetate, to the corresponding acid, followed by conversion to the dihydrochloride salt.
- Starting Material: 2-[2-{4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl}ethoxy]acetonitrile.
- Hydrolysis Conditions: Acidic or basic hydrolysis in aqueous, alcoholic, or aqueous-alcoholic media.
- Acids/Bases Used: Hydrochloric acid, hydrobromic acid, sulfuric acid (acid hydrolysis preferred); sodium or potassium hydroxide (base hydrolysis).
- Temperature: Typically between ambient and 85°C.
- Outcome: Conversion of nitrile to acid, then salt formation by addition of hydrochloric acid gas or acidified solvents.
- Yield: Improved yields up to 65.6% overall for dihydrochloride salt compared to previous methods (~10.6%).
- The nitrile intermediate is hydrolyzed under controlled acidic or basic conditions.
- The acid formed is isolated and then converted into the dihydrochloride salt by acidification and crystallization using solvents like 2-butanone.
- Crystallization and drying yield a solid dihydrochloride with melting points around 220-227°C (DSC measured).
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | Acid or base, 0-85°C | ~65 | Acid hydrolysis preferred |
| Salt formation | Addition of HCl gas or acid | High | Crystallization from 2-butanone |
| Final product | Drying and purification | - | Melting point 220-227°C, stable salt |
Method 2: Alkylation with Alkali Metal Haloacetate and Hydrolysis
An alternative and efficient route involves:
- Starting Substances: 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol.
- Reagents: Alkali metal haloacetate (e.g., sodium chloroacetate), alkali metal alcoholate (e.g., potassium tert-butoxide).
- Solvent: Low-reactivity aliphatic alcohols such as tert-butanol.
- Reaction Conditions: Heating at 60–100°C, typically around 75–80°C, under nitrogen atmosphere.
- Procedure: Gradual addition of sodium chloroacetate and potassium tert-butoxide over several hours to drive the reaction to completion.
- Workup: Removal of solvent by distillation, aqueous workup, and isolation of the acid intermediate.
- Conversion: The acid is converted to the dihydrochloride salt by acidification and crystallization.
- Yield: High yields reported, with up to 90% yield for the intermediate ethanol and 95-97% for reagents used.
Detailed Reaction Setup Example:
| Reagent | Amount | Addition Time (min) | Notes |
|---|---|---|---|
| 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol | 50 g (0.15 mol) | Initial | Starting material |
| Potassium tert-butoxide | 21 g initially; total 28.92 g | Initial + intervals | Base catalyst |
| Sodium chloroacetate | 11 g initially; total 30.65 g | Initial + intervals | Alkylating agent |
| Solvent (tert-butanol) | 225 ml | Continuous | Reaction medium |
Notes on Stereochemistry and Salt Formation
- The compound can exist as levorotatory or dextrorotatory forms or as racemic mixtures.
- The dihydrochloride salt formation is critical for pharmaceutical formulation, enhancing stability and solubility.
- Salt formation is commonly achieved by purging hydrochloric acid gas or adding acidified organic solvents.
- The degree of acid addition controls mono- or dihydrochloride salt formation.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
- The hydrolysis method improves upon older syntheses with poor yields (~10.6%) by introducing a nitrile intermediate that is hydrolyzed efficiently to the acid, then converted to the dihydrochloride salt.
- The alkylation method using potassium tert-butoxide and sodium chloroacetate in tert-butanol allows for a controlled reaction environment, with reagents added incrementally to drive the reaction to completion and minimize side reactions.
- Both methods emphasize the importance of crystallization solvents (2-butanone) and drying techniques to obtain pure dihydrochloride salts with consistent melting points and purity.
- Recovery and recycling of byproducts like amines during hydrolysis can enhance process sustainability.
- The choice of acid for hydrolysis and salt formation (HCl, HBr, H2SO4) affects the purity and form of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride is a chemical compound with a piperazine ring, a structural element common in medicinal chemistry that contributes to diverse biological activities. The compound includes an acetate group, which enhances its solubility and reactivity, making it valuable in pharmaceutical research and development.
Pharmaceutical Development
Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride is used as a building block in synthesizing pharmaceutical compounds. Its structural features allow for interaction with specific biological targets, making it a candidate for developing new therapeutic agents. The compound's applications include:
- Antimicrobial Properties Studies have shown that methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride has potential antimicrobial properties.
- Anticancer Properties The compound also exhibits anticancer properties, making it a candidate for further research in medicinal chemistry. The mechanism of action often involves interaction with specific receptors or enzymes, modulating their activity and leading to various biological effects.
- Interaction Studies Research has focused on the compound's binding affinity to biological targets to elucidate its mechanism of action and potential side effects. These interactions are typically assessed through biochemical assays that measure changes in enzyme activity or receptor binding.
Structural Similarities
Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride shares structural similarities with other compounds containing piperazine moieties. Some examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 4-(2-piperazin-1-ylethyl)benzoate | Ester | Exhibits anti-anxiety properties |
| 4-[2-[4-(4-chlorophenyl)methyl]piperazin-1-yl]butanoic acid | Carboxylic Acid | Known for its use in treating depression |
| Methyl 1-(4-fluorophenyl)piperazine | Aromatic Piperazine Derivative | Demonstrates selective serotonin reuptake inhibition |
| Methyl 4-(piperazin-1-yl)benzoate | Ester | Investigated for its analgesic properties |
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights critical differences between methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride and related piperazine derivatives:
Key Observations:
Stereochemistry and Substitution :
- The (2S)-piperazin-2-yl group in the target compound distinguishes it from 1-yl-substituted analogues (e.g., ), which lack stereochemical specificity at the piperazine nitrogen. This impacts binding affinity in receptor-ligand interactions .
- Bulky substituents, such as diphenylmethyl in , enhance lipophilicity but reduce aqueous solubility compared to the simpler acetate ester in the target compound.
Salt Form and Stability: Dihydrochloride salts (e.g., target compound and ) improve crystallinity and stability, whereas mono-hydrochloride salts (e.g., ) may exhibit different hygroscopic properties.
Pharmacological Relevance :
Biological Activity
Methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.
Antimicrobial Properties
Research indicates that methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), show that it induces apoptosis and inhibits cell proliferation. The proposed mechanism involves modulation of signaling pathways related to cell survival and death, particularly through the activation of caspases .
Comparative Analysis with Similar Compounds
Methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride shares structural similarities with other piperazine derivatives known for their pharmacological effects. Below is a comparative table highlighting some notable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 4-(2-piperazin-1-ylethyl)benzoate | Ester | Exhibits anti-anxiety properties |
| 4-[2-[4-(4-chlorophenyl)methyl]piperazin-1-yl]butanoic acid | Carboxylic Acid | Known for its use in treating depression |
| Methyl 1-(4-fluorophenyl)piperazine | Aromatic Piperazine Derivative | Demonstrates selective serotonin reuptake inhibition |
| Methyl 4-(piperazin-1-yl)benzoate | Ester | Investigated for its analgesic properties |
This table illustrates the versatility of piperazine derivatives in medicinal chemistry, with each compound exhibiting distinct pharmacological profiles.
The biological activity of methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride is largely attributed to its ability to bind to specific receptors or enzymes within the body. This binding can modulate their activity, leading to various therapeutic effects. For instance, the compound may act as an inhibitor of certain kinases involved in cancer progression or as an antimicrobial agent by disrupting bacterial cellular functions.
Case Studies
Several case studies have highlighted the efficacy of methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride in clinical settings:
- Antimicrobial Efficacy : A study conducted on a range of bacterial isolates revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use as an alternative treatment option.
- Cancer Research : In vivo studies using mouse models have shown that administration of the compound significantly reduced tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
